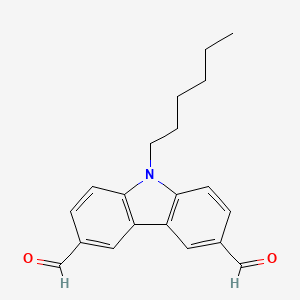

9-Hexyl-9H-carbazole-3,6-dicarbaldehyde

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic organic compounds. The official Chemical Abstracts Service registry number for this compound is 262291-69-0, which serves as its unique identifier in chemical databases worldwide. The compound is formally designated as 9H-Carbazole-3,6-dicarboxaldehyde, 9-hexyl- according to Chemical Abstracts Service nomenclature standards.

Several synonymous names exist for this compound in chemical literature, including 9-hexylcarbazole-3,6-dicarbaldehyde and this compound. Additional nomenclature variations documented in chemical databases include 9-hexyl-3,6-diformyl-9H-carbazole, 9-Hexyl-9H-3,6-diformyl carbazole, N-(n-hexyl)-3,6-diformylcarbazole, N-hexyl-3,6-diformylcarbazole, and this compound. These alternative names reflect different approaches to describing the same molecular structure while maintaining chemical accuracy.

The molecular formula for this compound is definitively established as C₂₀H₂₁NO₂, with a corresponding molecular weight of 307.39 grams per mole. The compound's molecular structure can be represented by the International Chemical Identifier notation: InChI=1S/C20H21NO2/c1-2-3-4-5-10-21-19-8-6-15(13-22)11-17(19)18-12-16(14-23)7-9-20(18)21/h6-9,11-14H,2-5,10H2,1H3. The corresponding International Chemical Identifier Key is NCBOYZMHOSWKBG-UHFFFAOYSA-N, providing a unique textual identifier for the compound's structure.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Registry Number | 262291-69-0 | |

| Molecular Formula | C₂₀H₂₁NO₂ | |

| Molecular Weight | 307.39 g/mol | |

| Exact Mass | 307.15700 | |

| Polar Surface Area | 39.07000 | |

| LogP | 4.99980 |

Structural Relationship to Carbazole Derivatives

This compound belongs to the broader family of carbazole derivatives, which are characterized by their tricyclic aromatic structure containing a nitrogen heteroatom. Carbazoles represent a class of benzo-indoles that are structurally similar to carbolines, which are pyrido-indoles. In plant systems, carbazoles are derived from indole and form some of the indole alkaloids, demonstrating their natural occurrence and biological significance.

The fundamental carbazole structure consists of two benzene rings fused to a central pyrrole ring, creating a planar aromatic system with unique electronic properties. In this compound, this basic carbazole framework is modified through two key structural features: the attachment of a hexyl chain to the nitrogen atom at position 9, and the introduction of aldehyde functional groups at positions 3 and 6 of the aromatic system.

The hexyl substituent at the nitrogen position significantly influences the compound's physical and chemical properties, particularly its solubility characteristics and electronic behavior. This alkyl chain enhances solubility in organic solvents compared to unsubstituted carbazole derivatives, making the compound more processable for industrial applications. The presence of the hexyl group also affects the compound's molecular packing in solid state and its intermolecular interactions.

The aldehyde functional groups at positions 3 and 6 provide reactive sites for further chemical modification, making this compound valuable as a synthetic intermediate. These electron-withdrawing groups also influence the electronic properties of the carbazole system, affecting its optical and electrochemical characteristics. The symmetrical placement of the aldehyde groups creates a balanced electronic distribution across the molecular structure.

Related carbazole derivatives include compounds with different alkyl chain lengths and varying substitution patterns. For instance, 9-Ethyl-9H-carbazole-3,6-dicarbaldehyde represents an analogous compound with a shorter alkyl chain. The molecular formula for this ethyl variant is C₁₆H₁₃NO₂ with a molecular weight of 251.28 grams per mole. Similarly, 9-Allyl-9H-carbazole-3,6-dicarbaldehyde (C₁₇H₁₃NO₂) demonstrates how different substituents at the nitrogen position can modify the compound's properties.

Isomeric Forms and Stereochemical Considerations

The stereochemical aspects of this compound primarily involve conformational considerations rather than classical stereoisomerism. The carbazole core itself maintains a planar aromatic structure, with the two benzene rings and central pyrrole ring existing in a coplanar arrangement. This planarity is crucial for the compound's electronic properties and intermolecular interactions.

The hexyl substituent at the nitrogen position introduces conformational flexibility to the molecular structure. Unlike the rigid aromatic core, the hexyl chain can adopt various conformations through rotation around carbon-carbon bonds within the alkyl chain. This conformational freedom affects the compound's physical properties, including its melting point, solubility, and crystallization behavior.

Crystallographic studies of related compounds provide insights into the preferred conformations of carbazole derivatives. For example, in 9-Allyl-9H-carbazole-3,6-dicarbaldehyde, the allyl group is positioned almost perpendicular to the carbazole mean plane, with a dihedral angle of 89.0 degrees. This geometric arrangement minimizes steric interactions between the substituent and the aromatic system while maintaining optimal electronic overlap.

The aldehyde groups at positions 3 and 6 exist in a planar configuration with the carbazole ring system, allowing for extended conjugation across the molecular framework. These aldehyde functionalities can participate in various intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which influence the compound's solid-state packing and solution behavior.

Positional isomerism represents another important consideration in carbazole chemistry. While this compound features aldehyde groups at positions 3 and 6, alternative substitution patterns are possible, such as 2,7-disubstitution. These positional isomers exhibit different electronic properties and reactivity patterns due to the varying electronic environments of the substitution sites on the carbazole ring system.

The symmetrical nature of the 3,6-disubstitution pattern in this compound eliminates the possibility of regioisomerism for the aldehyde groups. This symmetry simplifies the compound's synthesis and characterization while providing predictable electronic properties. The equivalent chemical environments of the two aldehyde groups result in identical reactivity patterns for both functional groups under most reaction conditions.

| Structural Feature | Description | Impact |

|---|---|---|

| Carbazole Core | Planar tricyclic aromatic system | Provides electronic conjugation and rigidity |

| Hexyl Substituent | Flexible alkyl chain at N-9 position | Enhances solubility and processability |

| 3,6-Aldehyde Groups | Symmetrical electron-withdrawing substituents | Enable further chemical functionalization |

| Molecular Symmetry | C₂ symmetry axis through N-9 and C-12 | Simplifies spectroscopic analysis |

The conformational preferences of the hexyl chain in this compound are influenced by intramolecular interactions with the aromatic system and intermolecular packing forces in the solid state. Computational studies and experimental observations suggest that the alkyl chain tends to adopt extended conformations that minimize steric clashes with the carbazole framework while maximizing favorable van der Waals interactions.

Eigenschaften

IUPAC Name |

9-hexylcarbazole-3,6-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-2-3-4-5-10-21-19-8-6-15(13-22)11-17(19)18-12-16(14-23)7-9-20(18)21/h6-9,11-14H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBOYZMHOSWKBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595554 | |

| Record name | 9-Hexyl-9H-carbazole-3,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262291-69-0 | |

| Record name | 9-Hexyl-9H-carbazole-3,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Alkylation of Carbazole

The first critical step is the N-alkylation of carbazole with hexyl bromide to introduce the hexyl substituent at the nitrogen atom (position 9). This reaction typically proceeds via nucleophilic substitution under basic conditions.

- Reaction: Carbazole + Hexyl bromide → 9-Hexylcarbazole

- Conditions: Usually performed in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., dimethylformamide or acetone).

- Notes: The reaction must be controlled to avoid over-alkylation or side reactions.

Formylation via Vilsmeier-Haack Reaction

After alkylation, the 3 and 6 positions of the carbazole ring are formylated using the Vilsmeier-Haack reaction. This method is widely used for introducing aldehyde groups onto aromatic rings.

- Reagents: A Vilsmeier reagent generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

- Reaction: 9-Hexylcarbazole + Vilsmeier reagent → 9-Hexyl-9H-carbazole-3,6-dicarbaldehyde

- Conditions: Typically carried out under controlled temperature (0–50 °C) to maximize selectivity and yield.

- Mechanism: Electrophilic aromatic substitution where the Vilsmeier reagent acts as the formylating agent targeting the 3 and 6 positions.

Alternative Synthetic Routes and Protective Group Strategy

Research has explored alternative routes to related carbazole derivatives that could inform improved synthesis of this compound:

- Friedel-Crafts Acylation: 9H-carbazole can be acylated at the 3 and 6 positions to form 3,6-diacetyl-9H-carbazole. However, oxidation of these acetyl groups to aldehydes or acids is often low yielding and requires intensive workup.

- Protecting Group Use: Introduction of a benzyl protecting group at the nitrogen (N-H) position can facilitate cleaner reactions for subsequent transformations, such as oxidation or halogenation, with easier purification steps. For example, 3,6-diacetyl-9-benzyl-carbazole can be converted to 9-benzyl-carbazole-3,6-dicarboxylic acid, which after deprotection yields the desired product or derivatives.

- Transition-Metal Catalyzed Cyanation: For related carbazole-3,6-dicarbonitrile derivatives, Pd-catalyzed cyanation of 3,6-dibromo-9H-carbazole has been reported, followed by hydrolysis to carboxylic acids. Although this method is more complex, it offers scalability and high yields for certain derivatives.

Industrial Scale Considerations

Industrial synthesis of this compound generally follows the laboratory route of alkylation followed by Vilsmeier-Haack formylation but with optimizations:

- Purity of Reagents: Use of high-purity hexyl bromide and carbazole to minimize side products.

- Temperature Control: Precise control of reaction temperature to optimize selectivity and reduce byproducts.

- Purification: Employing recrystallization and chromatographic techniques to achieve high purity.

- Yield Improvement: Reaction times and reagent ratios are optimized for maximum conversion.

Summary Table of Preparation Methods

| Step | Method | Reagents | Conditions | Notes | Yield & Purity |

|---|---|---|---|---|---|

| 1 | N-Alkylation | Carbazole, Hexyl bromide, Base (K2CO3 or NaH) | Aprotic solvent, RT to reflux | Controls to prevent over-alkylation | High yield, moderate to high purity |

| 2 | Formylation (Vilsmeier-Haack) | DMF, POCl3 | 0–50 °C, controlled addition | Electrophilic substitution at 3,6-positions | Moderate to high yield, good selectivity |

| Alternative | Friedel-Crafts Acylation + Oxidation | Acylating agent, Benzyl bromide (for protection), Oxidants | RT to reflux, multiple steps | Protecting group improves yield and purification | Variable yield; oxidation step challenging |

| Alternative | Pd-catalyzed cyanation + Hydrolysis | 3,6-dibromo-9H-carbazole, Zn(CN)2, Pd catalyst | Inert atmosphere, 20 h reaction | Scalable, complex catalyst system | Excellent yield for related derivatives |

Research Findings and Practical Notes

- The Vilsmeier-Haack reaction remains the most straightforward and widely used method for formylation of 9-hexylcarbazole.

- Protective group strategies improve the purity and yield of functionalized carbazole derivatives but add complexity.

- Transition-metal catalyzed methods offer high yields and scalability but require more sophisticated setups.

- Reaction optimization includes controlling reagent stoichiometry, temperature, and reaction time to minimize side reactions such as over-formylation or polymerization.

- Purification typically involves recrystallization from organic solvents or chromatographic separation to isolate the pure dialdehyde.

Analyse Chemischer Reaktionen

Types of Reactions

9-Hexyl-9H-carbazole-3,6-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo electrophilic substitution reactions at the carbazole ring, such as nitration, halogenation, and sulfonation

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst

Major Products Formed

Oxidation: 9-Hexyl-9H-carbazole-3,6-dicarboxylic acid.

Reduction: 9-Hexyl-9H-carbazole-3,6-dimethanol.

Substitution: Various substituted carbazole derivatives depending on the substituent introduced

Wissenschaftliche Forschungsanwendungen

Organic Electronics

One of the most notable applications of 9-Hexyl-9H-carbazole-3,6-dicarbaldehyde is in the field of organic electronics:

- Organic Light Emitting Diodes (OLEDs): The compound serves as a charge transport material due to its conjugated structure, which facilitates efficient electron and hole transport.

- Dye-Sensitized Solar Cells (DSSCs): Its properties enhance light absorption and energy conversion efficiency.

Research has indicated potential biological activities:

- Antioxidant Properties: The compound exhibits significant antioxidant activity by scavenging free radicals, which may help mitigate oxidative stress in biological systems.

- Antimicrobial Activity: In vitro studies demonstrate antibacterial effects against strains such as Bacillus subtilis and Escherichia coli, showing promise for therapeutic applications.

Medicinal Chemistry

Due to its unique structural features, this compound is being explored for drug development:

- Potential uses include developing new therapeutic agents targeting various diseases due to its biological activities.

Case Study 1: Nonlinear Optical Properties

A study utilized Z-scan techniques to investigate the nonlinear optical properties of synthesized carbazole derivatives, including this compound. The findings suggest applications in optoelectronics and eye protection devices due to unique light absorption characteristics .

Case Study 2: Antioxidative Activity Testing

A comparative study assessed the antioxidative properties using methods like the DPPH radical scavenging assay. Results indicated that carbazole derivatives exhibited varying degrees of effectiveness in inhibiting lipid peroxidation, highlighting their potential in developing antioxidant therapies .

Wirkmechanismus

The mechanism of action of 9-Hexyl-9H-carbazole-3,6-dicarbaldehyde depends on its application. In organic electronics, it functions as a charge transport material due to its conjugated structure, which allows for efficient electron and hole transport. In biological systems, its mechanism of action may involve interactions with cellular components, leading to antioxidant or antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Impact :

- Alkyl Chains (Hexyl, Ethyl) : Improve solubility in organic solvents and thermal stability. The hexyl derivative exhibits better film-forming properties in polymer matrices .

- Aromatic Groups (Benzyl) : Enhance fluorescence and electron delocalization, making it suitable for cation-sensing applications .

- Unsaturated Groups (Allyl) : Introduce conformational flexibility and optical tunability, beneficial for charge transport in optoelectronic devices .

Photophysical and Electronic Properties

Key Insights :

- The benzyl derivative’s high quantum yield stems from restricted rotation of the aromatic substituent, reducing non-radiative decay .

- The hexyl analog’s moderate fluorescence is offset by its superior compatibility with polymeric hosts in solar cells .

Stability and Reactivity

- Thermal Stability : All derivatives exhibit decomposition temperatures >250°C, with alkyl-substituted variants (hexyl, ethyl) showing marginally higher stability than benzyl or allyl derivatives .

- Chemical Reactivity : Aldehyde groups undergo nucleophilic additions (e.g., with hydrazines or Wittig reagents). The allyl derivative’s unsaturated chain allows post-functionalization via thiol-ene "click" chemistry .

- Solvent Effects: Benzoid-quinoid tautomerism in polar solvents enhances the reactivity of aldehyde groups, critical for designing responsive materials .

Biologische Aktivität

9-Hexyl-9H-carbazole-3,6-dicarbaldehyde (C20H21NO2) is a carbazole derivative notable for its unique structural properties and potential biological activities. With a molecular weight of approximately 307.4 g/mol, this compound features two aldehyde groups at the 3 and 6 positions of the carbazole ring, which contribute to its reactivity and biological functions.

The synthesis of this compound typically involves:

- Alkylation of Carbazole : The introduction of the hexyl group is achieved through a reaction with hexyl bromide.

- Formylation : This is performed using the Vilsmeier-Haack reaction, where a combination of DMF and phosphorus oxychloride is used to add aldehyde groups.

The compound is characterized by its ability to undergo various chemical reactions, such as oxidation to carboxylic acids and reduction to primary alcohols.

Antioxidant Properties

Research indicates that carbazole derivatives, including this compound, exhibit significant antioxidant activity. The presence of aldehyde groups contributes to the scavenging of free radicals, which can mitigate oxidative stress in biological systems. Studies have demonstrated that these compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies show that various carbazole derivatives demonstrate antibacterial activity against strains such as Bacillus subtilis and Escherichia coli . The effectiveness varies, with some derivatives exhibiting stronger activity than standard antibiotics like amoxicillin .

Case Studies and Research Findings

- Z-scan Measurements : A study utilizing Z-scan techniques revealed nonlinear optical properties in synthesized carbazole derivatives. This research suggests potential applications in optoelectronics and eye protection devices due to their unique light absorption characteristics .

- Antioxidative Activity Testing : In a comparative study assessing antioxidative properties using methods like the DPPH radical scavenging assay, carbazole derivatives showed varying degrees of effectiveness. The results highlighted the potential for these compounds in developing antioxidant therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Carbazole derivative | Antioxidant, antimicrobial |

| 9-Ethyl-9H-carbazole-3-carbaldehyde | Carbazole derivative | Antitumor activity |

| 3,6-Dibromo-9H-carbazole | Halogenated carbazole | Antimicrobial |

Uniqueness of this compound

The hexyl substituent enhances solubility in organic solvents and improves processability for industrial applications. Compared to other carbazole derivatives, this compound offers a balance between electronic properties and structural stability, making it suitable for advanced materials in electronics and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.